Structure Elucidation of 2-Chloro-7-fluoroquinazolin-4-amine: A Multi-Technique Approach
Structure Elucidation of 2-Chloro-7-fluoroquinazolin-4-amine: A Multi-Technique Approach
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Within this important class of compounds, 2-Chloro-7-fluoroquinazolin-4-amine serves as a critical intermediate in the synthesis of highly targeted therapeutics, particularly kinase inhibitors used in oncology.[5]
Given its role as a foundational building block, the unambiguous confirmation of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven framework for the complete structure elucidation of 2-Chloro-7-fluoroquinazolin-4-amine, integrating data from orthogonal analytical techniques. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating and robust characterization process.
The Strategic Workflow for Unambiguous Identification
A hierarchical and integrated analytical approach is essential. We begin with techniques that provide broad, essential information (Molecular Formula) and progressively move to those that offer detailed connectivity and definitive spatial arrangement.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight of the synthesized compound. For halogenated molecules, MS offers a unique diagnostic signature through isotopic patterns.
Expertise & Rationale
We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion, [M+H]⁺. The choice of a high-resolution analyzer, such as Time-of-Flight (TOF) or Orbitrap, is critical. It provides a mass measurement with high accuracy (typically <5 ppm), which is essential for calculating the elemental formula and distinguishing it from other potential isobaric compounds.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
Analyzer Mode: High Resolution (>10,000 FWHM)
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
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Analyze the isotopic cluster to confirm the presence of one chlorine atom. The relative abundance of the M+ and M+2 peaks should be approximately 3:1.[6]
-
Use the instrument's software to calculate the elemental formula from the accurate mass of the monoisotopic peak.
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Trustworthiness: Self-Validating Data
The presence of the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks provides an internal validation for the presence of a single chlorine atom.[6][7] This signature is a robust confirmation that is difficult to misinterpret.
Data Presentation: Expected MS Results
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₅ClFN₃ | |
| Monoisotopic Mass | 197.0156 | Calculated for C₈H₅³⁵ClFN₃ |
| [M+H]⁺ (Monoisotopic) | 198.0229 | Calculated for C₈H₆³⁵ClFN₃⁺ |
| [M+H+2]⁺ | 200.0200 | Calculated for C₈H₆³⁷ClFN₃⁺ |
| Isotopic Ratio | ~100:33 | Natural abundance of ³⁵Cl (~75.8%) vs ³⁷Cl (~24.2%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous map of the proton and carbon framework.
¹H NMR: Defining the Proton Environment
Rationale: ¹H NMR reveals the number of distinct proton environments and, critically, their spatial relationships through spin-spin coupling. For this molecule, ¹H NMR is essential to confirm the substitution pattern on the benzene portion of the quinazoline ring, particularly the position of the fluorine atom relative to the protons.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is preferred due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like those on the amine group). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition: Run a standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Interpretation: Analyze chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) including coupling constants (J).
Expected Data & Interpretation: The aromatic region is most informative. The fluorine at position 7 will couple to protons at positions 8 and 6, and to a lesser extent, position 5.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H8 | ~8.3-8.5 | dd | ³JH8-H(NH2) ≈ 9.0, ⁴JH8-F7 ≈ 6.0 | 1H |
| H5 | ~7.8-8.0 | dd | ³JH5-H6 ≈ 9.0, ⁴JH5-F7 ≈ 2.5 | 1H |
| H6 | ~7.4-7.6 | td | ³JH6-H5 ≈ 9.0, ³JH6-F7 ≈ 9.0, ⁴JH6-H8 ≈ 2.5 | 1H |
| NH₂ | ~7.5-8.0 | br s | - | 2H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The broad singlet (br s) for the NH₂ protons is due to quadrupole broadening and exchange with trace water.
¹³C NMR: Characterizing the Carbon Framework
Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule. For 2-Chloro-7-fluoroquinazolin-4-amine, it is particularly valuable for observing the direct and long-range effects of the electron-withdrawing substituents (Cl, F, N) and for confirming the position of the fluorine through characteristic C-F coupling.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire on the same spectrometer, using a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Interpretation: Analyze chemical shifts and look for carbons split into doublets due to coupling with the ¹⁹F nucleus.
Expected Data & Interpretation: The carbon directly attached to fluorine (C7) will show a large one-bond coupling constant (¹JC-F), while adjacent carbons (C6, C8) will show smaller two-bond couplings (²JC-F).
| Carbon Assignment | Expected δ (ppm) | C-F Coupling Constant (JC-F, Hz) |
| C2 | ~158-160 | - |
| C4 | ~162-164 | - |
| C4a | ~115-117 | Small ³J |
| C5 | ~128-130 | Small ³J |
| C6 | ~110-112 | ²J ≈ 20-25 |
| C7 | ~165-168 | ¹J ≈ 250-260 |
| C8 | ~118-120 | ²J ≈ 20-25 |
| C8a | ~150-152 | - |
2D NMR: The Definitive Connectivity Map
While 1D NMR provides strong evidence, 2D NMR experiments (COSY, HSQC, HMBC) are used for ultimate, unambiguous assignment.
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other (e.g., H5 to H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the H5 proton to the C4 and C8a carbons, confirming the fusion of the rings.
Caption: Logic flow for 2D NMR data integration.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, or in cases where NMR data is ambiguous, single-crystal X-ray crystallography provides the definitive answer.[8][9] It is the only technique that directly observes the spatial arrangement of atoms.
Rationale and Application
This technique is employed as the final arbiter of structure. It will not only confirm the connectivity established by NMR but will also provide precise bond lengths, bond angles, and information about the planarity of the quinazoline system. It definitively distinguishes between potential isomers.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetonitrile, ethyl acetate/hexane). Slow evaporation, slow cooling, or vapor diffusion is used to encourage the formation of single, diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.
Expected Outcome & Data Presentation
The output is a 3D model of the molecule that confirms the atomic connectivity and the specific positions of the chloro, fluoro, and amine groups.
| Crystallographic Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1 |
| b (Å) | 15.2 |
| c (Å) | 7.5 |
| β (°) | 98.5 |
| Volume (ų) | 910 |
| Z | 4 |
| R-factor | < 0.05 |
Note: These are hypothetical but typical values for a small organic molecule.
Conclusion
The structure elucidation of 2-Chloro-7-fluoroquinazolin-4-amine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides a rapid and accurate confirmation of the elemental formula, with the chlorine isotopic pattern serving as a key diagnostic feature. Subsequently, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, confirming the substitution pattern of the quinazoline core. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated workflow, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, safeguarding the integrity of the drug discovery and development pipeline.
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4-Chloroquinazoline + NuH
Meisenheimer Complex (Resonance Stabilized)
4-Substituted Quinazoline + Cl⁻ + H⁺
